N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as 2,4-diaminopyrimidine with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-chloropyrimidine can react with piperazine derivatives in the presence of a base like potassium carbonate.
Attachment of the Thiophene Moiety: The thiophene-2-carbonyl group is typically introduced through acylation reactions. Thiophene-2-carbonyl chloride can react with the piperazine-substituted pyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiophene moiety, converting it to an alcohol.
Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents introduced.
Scientific Research Applications
N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it could inhibit a key enzyme in a bacterial pathway, thereby exerting an antibacterial effect.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine
- N,N,6-Trimethyl-2-[4-(furan-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine
Uniqueness
N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine is unique due to the specific combination of the thiophene moiety and the piperazine-substituted pyrimidine core. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C16H21N5OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H21N5OS/c1-12-11-14(19(2)3)18-16(17-12)21-8-6-20(7-9-21)15(22)13-5-4-10-23-13/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
ZBNFEMRGHFMSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.